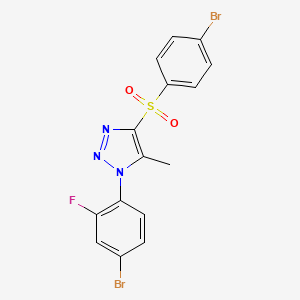

![molecular formula C19H18N4O3S B2920656 2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide CAS No. 881438-09-1](/img/structure/B2920656.png)

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

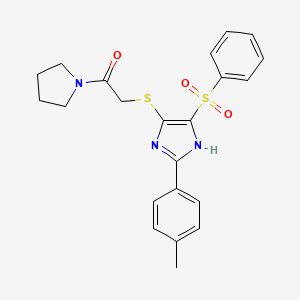

The compound “2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide” is a derivative of 1,2,4-triazine . It belongs to a class of heteroaromatic compounds known as 6-azauracil and its derivatives, which have various interesting biochemical properties . These derivatives, including the 2-benzyl-1,2,4-triazin-3,5 (2 H ,4 H )-dione, have shown anticoccidial activity and properties of aldose reductase inhibitor .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,2,4-triazin-3,5 (2 H ,4 H )-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis . This method has been developed to be more convenient and efficient, affording the compounds in good yields .Molecular Structure Analysis

The molecular structure of these compounds is characterized by 1 H- and 13 C-NMR, MS spectrum, IR spectroscopy, and elemental analysis . The structure is verified by 2D-NMR measurements, including gHSQC and gHMBC measurements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,2,4-triazin-3,5 (2 H ,4 H )-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone . This reaction is catalyzed by 18-crown-6-ether .Scientific Research Applications

Cyclooxygenase (COX) Inhibitory Activity

A study synthesized and investigated the COX inhibitory activities of various 1,2,4-triazine derivatives, highlighting compounds with a 4-methoxyphenyl group for their strong inhibitory activity on the COX-2 enzyme. Specifically, one compound exhibited higher selectivity for COX-2, suggesting potential applications in inflammatory and pain-related conditions. Molecular docking studies supported the molecule’s COX-2 selectivity, indicating a promising avenue for the development of new anti-inflammatory agents (Ertas et al., 2022).

Allelochemical Transformation in Agriculture

Research on cyclic hydroxamic acids and lactams, which are allelochemicals in common agricultural crops, discussed the importance of understanding the microbial transformation of these compounds. This knowledge is crucial for exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases, thereby enhancing agricultural sustainability (Fomsgaard et al., 2004).

Mechanism of Action

While the specific mechanism of action for “2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide” is not mentioned in the sources, similar 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized as inhibitors of D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids including D-serine to the corresponding α-keto acids .

Future Directions

The future directions for research on these compounds could involve further exploration of their biochemical properties and potential therapeutic applications. For instance, DAAO inhibitors have been explored as potential therapeutic agents for the treatment of schizophrenia . Further clinical development of these compounds could involve enhancing their bioavailability and reducing potential toxicity .

properties

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-15-9-7-14(8-10-15)20-17(24)12-27-19-21-18(25)16(22-23-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLDPSMKZFEKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)

![2-hydroxy-8-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2920588.png)

![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)

![2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2920596.png)